molecular formula C11H20N2O2 B6250944 ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate CAS No. 2636135-26-5

ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate

Cat. No.: B6250944
CAS No.: 2636135-26-5
M. Wt: 212.3
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Description

Ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate is an organic compound that features a piperazine ring substituted with a methyl group and an ethyl ester group attached to a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Methylation of the piperazine ring: The piperazine ring is then methylated using methyl iodide or methyl sulfate under basic conditions.

    Formation of the butenoate moiety: The butenoate moiety can be synthesized through the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions to form the corresponding enone.

    Coupling of the piperazine and butenoate moieties: The final step involves the coupling of the methylated piperazine ring with the butenoate moiety using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes, including catalysts and ligands for metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The butenoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylpiperazin-1-yl)butanoate: Similar structure but lacks the double bond in the butenoate moiety.

    Ethyl (2E)-4-(4-ethylpiperazin-1-yl)but-2-enoate: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    Ethyl (2E)-4-(4-methylpiperidin-1-yl)but-2-enoate: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

Ethyl (2E)-4-(4-methylpiperazin-1-yl)but-2-enoate is unique due to the presence of both the piperazine ring and the butenoate moiety, which confer specific chemical and biological properties. The combination of these structural features allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

2636135-26-5

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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